Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate
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Overview
Description
Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate, also known as 1,2-Benzenedicarboxylic acid, di-2,7-octadienyl ester, is an organic compound with the molecular formula C20H24O4. This compound is characterized by the presence of two octadienyl groups attached to a benzene ring through ester linkages. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with octa-2,7-dien-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The double bonds in the octadienyl groups can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the ester groups.
Major Products
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used as a plasticizer in the production of flexible plastics and as a stabilizer in the formulation of coatings and adhesives.
Mechanism of Action
The mechanism of action of Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and carboxylic acids, which can then participate in further biochemical reactions. The double bonds in the octadienyl groups can also undergo addition reactions with various nucleophiles, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: This compound has similar ester groups but with methyl instead of octadienyl groups.
Diocta-2,7-dien-1-yl benzene-1,4-dicarboxylate: This compound has the same octadienyl groups but attached to a benzene ring at the 1,4-positions instead of 1,2-positions.
Uniqueness
Diocta-2,7-dien-1-yl benzene-1,2-dicarboxylate is unique due to the presence of octadienyl groups, which impart distinct chemical reactivity and physical properties compared to similar compounds with shorter or saturated alkyl chains. This makes it particularly useful in applications requiring specific chemical functionalities and stability.
Properties
CAS No. |
27787-51-5 |
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Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
bis(octa-2,7-dienyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H30O4/c1-3-5-7-9-11-15-19-27-23(25)21-17-13-14-18-22(21)24(26)28-20-16-12-10-8-6-4-2/h3-4,11-18H,1-2,5-10,19-20H2 |
InChI Key |
BDZZOAASIXRULJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCOC(=O)C1=CC=CC=C1C(=O)OCC=CCCCC=C |
Origin of Product |
United States |
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